4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
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Overview
Description
4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2 The compound also features a chloro group at position 4, an ethoxy group at position 5, and a 4-methylphenyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of Substituents: The chloro, ethoxy, and 4-methylphenyl groups can be introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination reactions, while the ethoxy group can be introduced through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazine derivatives.
Substitution: The chloro, ethoxy, and 4-methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. For example, the compound may inhibit the activity of specific enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone: Similar structure but lacks the 4-methyl group on the phenyl ring.
4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone: Similar structure but has a methoxy group instead of an ethoxy group.
4-chloro-5-ethoxy-2-(4-chlorophenyl)-3(2H)-pyridazinone: Similar structure but has a chloro group on the phenyl ring instead of a methyl group.
Uniqueness
4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is unique due to the specific combination of substituents on the pyridazinone ring. The presence of the chloro, ethoxy, and 4-methylphenyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-5-ethoxy-2-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-11-8-15-16(13(17)12(11)14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKCWPREOLOJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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